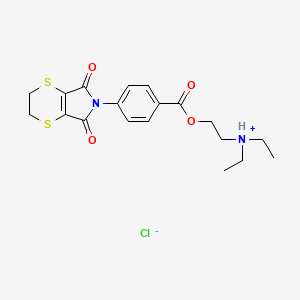
Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with a molecular formula of C19-H22-N2-O4-S2.Cl-H and a molecular weight of 443.01 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dithiino-pyrrol ring system, and is often used in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the dithiino-pyrrol ring system, followed by the esterification of benzoic acid with 2-(diethylamino)ethanol. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve yield and efficiency. Quality control measures are essential to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
科学的研究の応用
Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Dithiino-pyrrol compounds: Molecules with similar ring systems but different functional groups.
Uniqueness
What sets benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
54627-07-5 |
|---|---|
分子式 |
C19H23ClN2O4S2 |
分子量 |
443.0 g/mol |
IUPAC名 |
2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O4S2.ClH/c1-3-20(4-2)9-10-25-19(24)13-5-7-14(8-6-13)21-17(22)15-16(18(21)23)27-12-11-26-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChIキー |
MMPDRGLGZQTJMV-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SCCS3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















